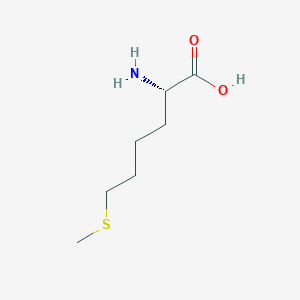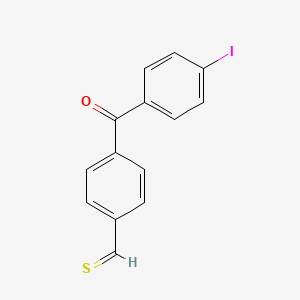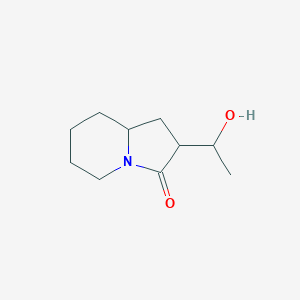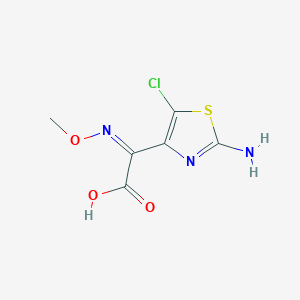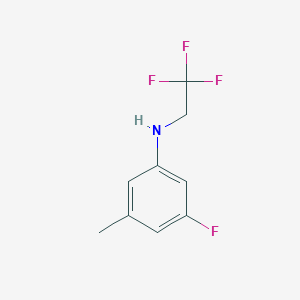
3-Bromo-1,9-dihydropyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1,9-dihydropyrene is an organic compound with the molecular formula C16H11Br. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties . The bromine atom in the 3-position of the pyrene ring system introduces distinct reactivity and functionalization potential, making it a valuable compound in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,9-dihydropyrene typically involves the bromination of pyrene. One common method involves the reaction of pyrene with bromine in the presence of a catalyst, such as iron(III) bromide, under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at room temperature, leading to the selective bromination at the 3-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-1,9-dihydropyrene undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding pyrene derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1,9-dihydropyrene.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) and iron(III) chloride (FeCl3) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Electrophilic Substitution: Various substituted pyrene derivatives.
Oxidation: Oxidized pyrene compounds.
Reduction: 1,9-Dihydropyrene.
Aplicaciones Científicas De Investigación
3-Bromo-1,9-dihydropyrene has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Bromo-1,9-dihydropyrene involves its interaction with molecular targets through its bromine atom and aromatic ring system. The bromine atom can participate in halogen bonding, while the aromatic system can engage in π-π interactions with other aromatic compounds . These interactions influence the compound’s reactivity and functionalization potential, making it a versatile building block in synthetic chemistry .
Comparación Con Compuestos Similares
- 1-Bromo-3,5-dihydropyrene
- 3,6-Dibromopyrene
- 1,3,6,8-Tetrabromopyrene
Comparison: 3-Bromo-1,9-dihydropyrene is unique due to its specific substitution pattern, which imparts distinct reactivity and functionalization potential compared to other bromopyrene derivatives . Its selective bromination at the 3-position allows for targeted modifications and applications in various scientific fields .
Propiedades
Fórmula molecular |
C16H11Br |
|---|---|
Peso molecular |
283.16 g/mol |
Nombre IUPAC |
3-bromo-1,9-dihydropyrene |
InChI |
InChI=1S/C16H11Br/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-3,5-6,8-9H,4,7H2 |
Clave InChI |
VLFYFQYOFHJTKI-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(C2=C3C1=CCC4=CC=CC(=C43)C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


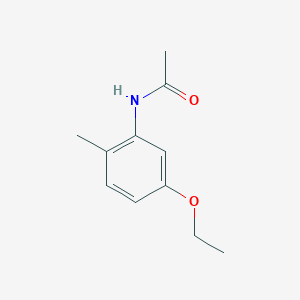
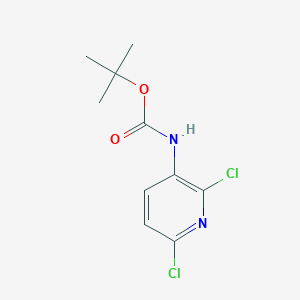
![[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13091704.png)
![trans-1-tert-Butyl 4-ethyl 2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-1,4-dicarboxylate](/img/structure/B13091710.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine](/img/structure/B13091712.png)


